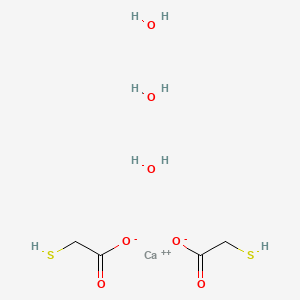

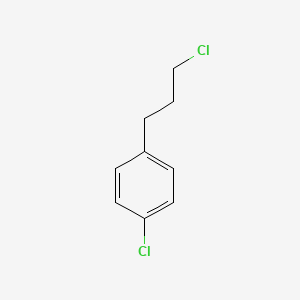

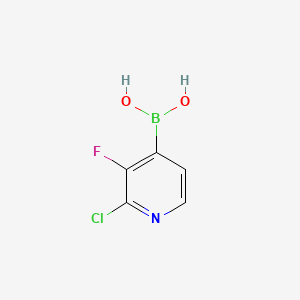

![molecular formula C4H2N2S2 B1587360 Thiazolo[5,4-d]thiazole CAS No. 251-56-9](/img/structure/B1587360.png)

Thiazolo[5,4-d]thiazole

説明

Thiazolo[5,4-d]thiazole (TTz) is an organic heterocycle moiety that has shown remarkable properties as a conjugated polymer and in solution-based studies . It is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .

Synthesis Analysis

The synthesis of Thiazolo[5,4-d]thiazole-based materials has been explored to a minor extent, leaving plenty of room for improvement and broadening of the material scope . The parent Thiazolo[5,4-d]thiazole moiety already possesses some appealing features towards applications in organic electronics . Aryl-functionalized Thiazolo[5,4-d]thiazole derivatives, which expand the conjugated backbone of the semiconducting material, are easily prepared .

Molecular Structure Analysis

Thiazolo[5,4-d]thiazole (TTz) is an organic heterocycle moiety which has previously shown remarkable properties as a conjugated polymer and in solution-based studies . For TTz-based small molecules to be incorporated in solid-state fluorescence-based optical devices, a thorough elucidation of their structure–photophysical properties needs to be established .

Chemical Reactions Analysis

Thiazolo[5,4-d]thiazole-based materials have shown promising results in the field of photocatalysis . The photocatalytic activity of these materials benefits from the triazine moiety, but its photocatalytic performance still needs to be improved . The introduction of photoactive functional moieties is an effective way to improve the photocatalytic performance of these materials .

Physical And Chemical Properties Analysis

Thiazolo[5,4-d]thiazole (TTz) is an organic heterocycle moiety which has previously shown remarkable properties as a conjugated polymer and in solution-based studies . It has a strong conjugation system, excellent visible light absorption capacity, and high chemical stability .

科学的研究の応用

Thiazolo[5,4-d]thiazole: A Comprehensive Analysis of Scientific Research Applications: Thiazolo[5,4-d]thiazole (TTz) is a heterocyclic compound that has garnered attention in various fields of scientific research due to its unique chemical properties. Below is a detailed analysis of six unique applications of TTz in scientific research, each presented in a separate section.

Optoelectronic Materials

TTz compounds exhibit valuable photophysical properties and appropriate thermal stability, making them excellent candidates for applications in optoelectronic materials. They have been used to create novel D–π–A (donor-π-acceptor) structures with spirobifluorene moieties, which show promising electronic structures and energy gaps suitable for optoelectronic applications .

Organic Electronics

The electron-deficient nature of TTz, along with its high oxidative stability and rigid planar structure, allows for efficient intermolecular π–π overlap. These features make TTz-based compounds appealing as building blocks in organic electronics, particularly in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Semiconducting Polymers

TTz has been utilized in the design of novel semiconducting conjugated polymers. These polymers are synthesized under ambient conditions and hold potential for use in various semiconducting applications due to their electronic properties .

Fluorescent Dyes

The photonics and optoelectronics industry has a growing demand for new fluorescent small molecule dyes. TTz’s remarkable properties as a conjugated polymer and in solution-based studies make it a strong candidate for developing solid-state fluorescent dyes .

作用機序

将来の方向性

Thiazolo[5,4-d]thiazole-based materials have shown high potential, notably in the field of organic photovoltaics . There is a growing demand for new fluorescent small molecule dyes for solid-state applications in the photonics and optoelectronics industry . Given the cost-effectiveness, ease of synthesis, and now a structure–photophysics correlation, there is a compelling case for the adoption of Thiazolo[5,4-d]thiazole-based materials in solid-state photonic and fluorescence-based optical devices .

特性

IUPAC Name |

[1,3]thiazolo[5,4-d][1,3]thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2S2/c1-5-3-4(7-1)6-2-8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POQXSXLBPPFJFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(S1)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402924 | |

| Record name | Thiazolo[5,4-d]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiazolo[5,4-d]thiazole | |

CAS RN |

251-56-9 | |

| Record name | Thiazolo[5,4-d]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

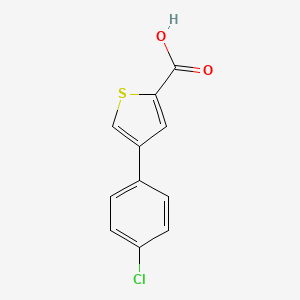

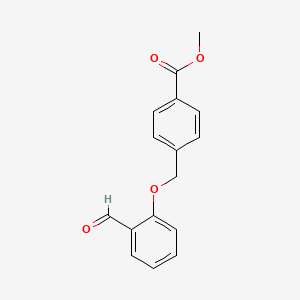

![2-[4-(1,3-dithiolan-2-yl)phenoxy]-N'-hydroxyethanimidamide](/img/structure/B1587284.png)

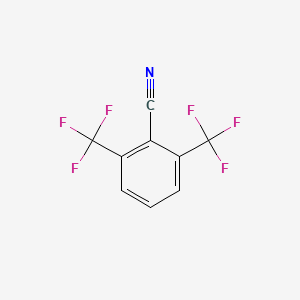

![2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid](/img/structure/B1587290.png)

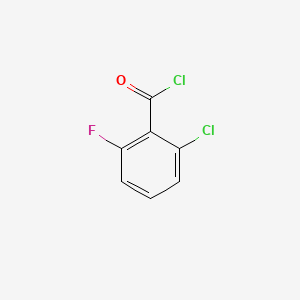

![3A,3b,6a,6b-tetramethylcyclobuta[1,2-c:3,4-c']difuran-1,3,4,6(3aH,3bH,6aH,6bH)-tetraone](/img/no-structure.png)